Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(piperidin-3-ylmethylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(19)14(20)18-11-12-6-4-8-17-10-12/h12-13,17H,4-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSGLHDTRSXMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the following steps:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
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Carbamoylation: : The piperidine intermediate is then reacted with an isocyanate to form the carbamoyl derivative. This step often requires a base such as triethylamine to facilitate the reaction.
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring is introduced through a cyclization reaction, where the carbamoyl derivative undergoes intramolecular cyclization in the presence of a suitable catalyst or under thermal conditions.
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Esterification: : Finally, the tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carbamoyl group, converting it to an amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both piperidine and pyrrolidine rings, makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in the design of ligands for various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Observations
4-Bromophenyl analogues (e.g., CAS 1007881-98-2) exhibit higher lipophilicity (ClogP ~3.2 vs. ~1.5 for the target), favoring membrane permeability but reducing solubility .
Synthetic Utility: The target compound lacks reactive handles like azides (e.g., –7), limiting its direct use in click chemistry but improving stability during storage . Mitsunobu reactions (e.g., ) demonstrate compatibility of tert-butyl pyrrolidine carboxylates with complex coupling conditions, achieving yields >90% .
Biological Relevance :
- Unlike pyrimidine- or indazole-containing analogues (e.g., ), the target’s piperidine-pyrrolidine hybrid may favor interactions with proteases or GPCRs rather than kinases .
Research Findings and Data
Physicochemical Properties
- Solubility : Estimated aqueous solubility is <1 mg/mL due to the tert-butyl and piperidine groups, comparable to CAS 1007881-98-2 (logS = -4.2) .
Biological Activity
Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure, molecular properties, and synthesis will also be discussed.
Chemical Structure and Properties
- Molecular Formula: C16H29N3O3
- Molecular Weight: 311.41 g/mol
- CAS Number: 1423027-93-3
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidinylmethyl carbamate moiety. This structural arrangement is hypothesized to enhance its biological activity by improving solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
| Activity | Effect | Reference |
|---|---|---|
| CDK2 Inhibition | Significant reduction in activity | |
| Neuroprotection | Moderate protective effect in vitro | |
| Anti-inflammatory | Decrease in TNF-α levels |
Case Studies
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models:
- Cancer Cell Lines:
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including carbamate coupling and piperidine functionalization. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidine carboxylate and piperidine moieties under anhydrous conditions (e.g., dichloromethane, 0–25°C) .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, requiring acidic conditions (e.g., HCl in dioxane) for removal .
- Yield Optimization : Reaction monitoring via TLC or HPLC is critical. Adjusting solvent polarity (e.g., acetonitrile vs. THF) and temperature gradients (e.g., 50–70°C for coupling) improves yields to >75% .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and carbamate connectivity. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamoyl carbonyls (δ ~155–160 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₆H₂₇N₃O₃) with <2 ppm error .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyl pyrrolidine-1-carboxylate derivatives) to control stereochemistry .
- Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers (typical resolution >1.5). Mobile phases: hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra to computed models .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage and handling?
Methodological Answer:
- Hydrolysis Prevention : Store at –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF). Avoid prolonged exposure to humidity .
- Oxidation Resistance : Add antioxidants (e.g., BHT at 0.01% w/w) and use amber vials to block UV light .
- Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking identify degradation products (e.g., free pyrrolidine) .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors), and what assays validate its activity?
Methodological Answer:
- Kinase Inhibition : Test in vitro using ADP-Glo™ kinase assays (e.g., IC₅₀ values against MAPK or PI3K isoforms) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) quantify affinity (Kᵢ < 100 nM in some analogs) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy shows cytoplasmic localization .
Q. What computational methods support structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., piperidine interactions with kinase ATP pockets) .
- QSAR Modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with activity .
- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid bilayers .
Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress (e.g., carbamate formation) .
- Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., reagent stoichiometry, mixing speed) .
- Quality Control : Strict specification ranges for intermediates (e.g., HPLC purity >98%, residual solvent <500 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
